3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione
Description
3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a cyclohexene ring fused with a piperidine moiety at the 3-position and a p-tolyl (4-methylphenyl) group at the 1-position of the dione core. The p-tolyl substituent contributes to lipophilicity, influencing solubility and membrane permeability . This compound’s structural complexity distinguishes it from simpler pyrrolidine-dione derivatives, warranting comparative analysis with analogs to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-9-11-17(12-10-16)24-21(25)15-19(22(24)26)18-7-3-4-8-20(18)23-13-5-2-6-14-23/h8-12,18-19H,2-7,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLHBPIOWMXUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable cyclohexene derivative, the piperidine ring is introduced through a nucleophilic substitution reaction.
Cyclohexene Functionalization: The cyclohexene ring is functionalized to introduce the necessary substituents for further reactions.
Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction, often using a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(Piperidin-1-yl)cyclohex-2-en-1-yl)-1-(p-tolyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Core Modifications
The table below highlights key structural and synthetic differences between the target compound and related pyrrolidine-2,5-dione derivatives:
Physicochemical and Pharmacological Properties
- Lipophilicity: The target compound’s p-tolyl group confers moderate lipophilicity, intermediate between the highly lipophilic dodecenyl derivative and the polar naphthoquinone analog .
- Stereochemical Complexity: Unlike the sulfanylundecanoyl derivative , the target compound’s cyclohexene-piperidine moiety may generate stereoisomers, complicating NMR interpretation, as seen in indole derivatives .
- Bioactivity Potential: Indole-pyrrolidine-dione hybrids (e.g., 6a) exhibit neuroactive or anticancer properties due to indole’s affinity for serotonin receptors . The target compound’s piperidine group may enhance CNS penetration, while the p-tolyl group could modulate cytochrome P450 interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
